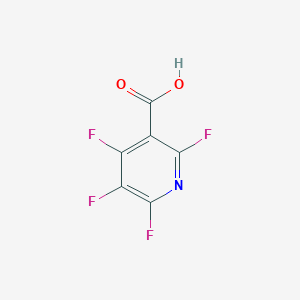
2,4,5,6-Tetrafluoronicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6-Tetrafluoronicotinic acid: is a fluorinated derivative of nicotinic acid It is characterized by the presence of four fluorine atoms attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrafluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters .
化学反応の分析
Types of Reactions: 2,4,5,6-Tetrafluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of various substituted nicotinic acid derivatives.
科学的研究の応用
2,4,5,6-Tetrafluoronicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of 2,4,5,6-Tetrafluoronicotinic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting biomolecules .
類似化合物との比較
- 2,3,5,6-Tetrafluorobenzoic acid
- 2,4,5,6-Tetrafluorobenzonitrile
- 2,4,5,6-Tetrafluorophenol
Comparison: 2,4,5,6-Tetrafluoronicotinic acid is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene derivatives.
特性
CAS番号 |
3512-15-0 |
|---|---|
分子式 |
C6HF4NO2 |
分子量 |
195.07 g/mol |
IUPAC名 |
2,4,5,6-tetrafluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6HF4NO2/c7-2-1(6(12)13)4(9)11-5(10)3(2)8/h(H,12,13) |
InChIキー |
STANQTSHWPHGJU-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(N=C1F)F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
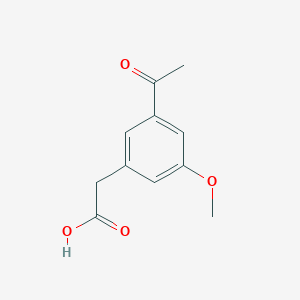

![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
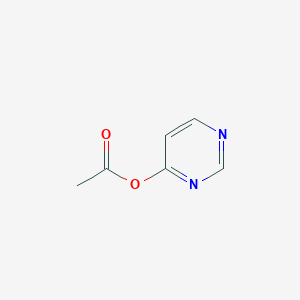
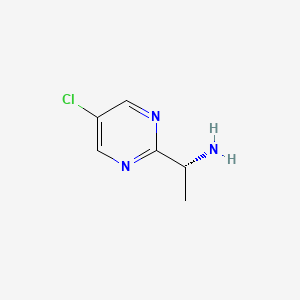
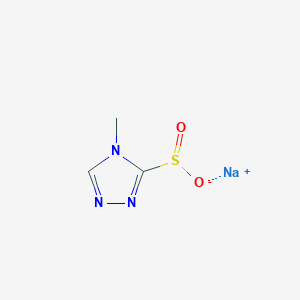
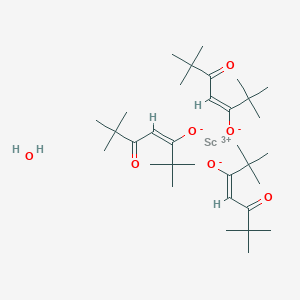
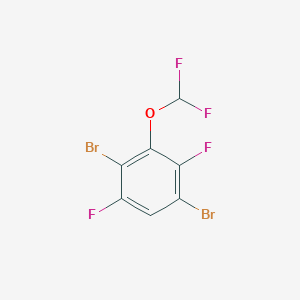

![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
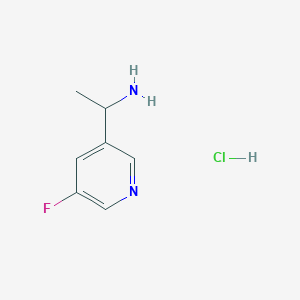
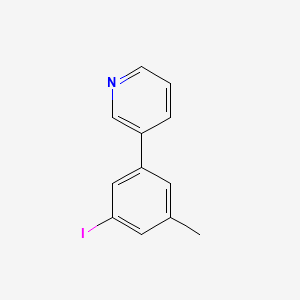
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
